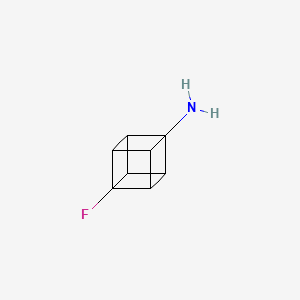
4-Fluorocuban-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorocuban-1-amine is an organic compound with the molecular formula C8H8FN. It belongs to the class of fluorinated amines, which are known for their unique chemical properties due to the presence of a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorocuban-1-amine typically involves the fluorination of cubane derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the cubane ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocuban-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylamines .
Scientific Research Applications
4-Fluorocuban-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of advanced materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of 4-Fluorocuban-1-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4-Fluorobenzylamine: Another fluorinated amine with similar properties but different structural features.
Fluoroalkylamines: A broader class of compounds with varying chain lengths and fluorine positions.
Uniqueness: 4-Fluorocuban-1-amine stands out due to its cubane structure, which imparts unique geometric and electronic properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
4-fluorocuban-1-amine |
InChI |
InChI=1S/C8H8FN/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6H,10H2 |
InChI Key |
RKVGEDJDMZPBCE-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




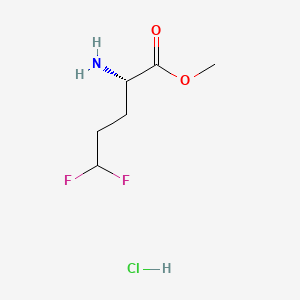
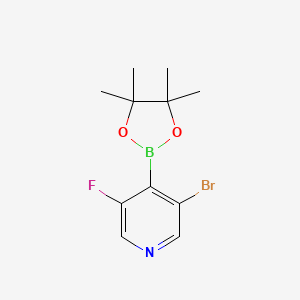
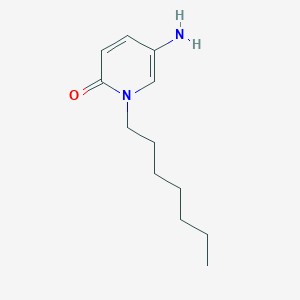

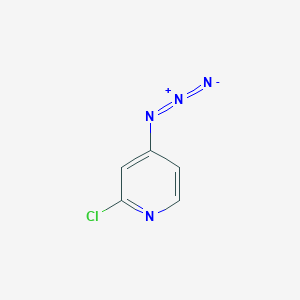


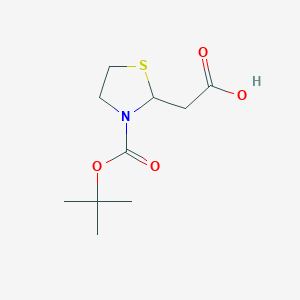
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)



